氟化铝钾

描述

Potassium Aluminium Fluoride (PAF) is an inorganic compound with the chemical formula KAlF4. It is used as a flux in the smelting of secondary aluminium to reduce or remove the magnesium content of the melt . The main environmental issue that arises from using PAF is the production of fluoride gases . It is also used as an insecticide .

Synthesis Analysis

The process of making Potassium Aluminum Fluoride has been patented and involves reacting a solution of aluminum oxide (preferably in the hydrated form) in potassium hydroxide with an acid containing fluorine .Molecular Structure Analysis

Potassium Aluminium Fluoride has a hexagonal lattice system and space group P 63/mmc . The InChI key for Potassium Aluminium Fluoride is SKFYTVYMYJCRET-UHFFFAOYSA-J .Chemical Reactions Analysis

Potassium Aluminum Fluoride can react at a lower temperature (613.8 ℃) and give off more heat (1097.0 J g −1) compared with n-Al/Fe2O3 . A pre-ignition reaction occurs before the main reaction of n-Al/FeF3, but no evident exothermic peaks were found in the thermal analysis .Physical And Chemical Properties Analysis

Potassium Aluminium Fluoride is a white solid with a density of 2.9 g/cm3. It has a melting point of over 600 °C . Its solubility in water is 2 g/L .科学研究应用

研磨剂制造

氟化铝钾通常用作研磨剂制造中的填充剂。 它有助于最大限度地提高二次铝冶炼中的金属回收率,并且也存在于添加剂中,以加速添加后的分散 .

放射性药物

氟化铝用于放射性氟化过程,简化了放射性标记,并将其使用扩展到没有回旋加速器的放射性药物制剂 .

电解质添加剂

在电解过程中,将氟化铝和其他氟化物(如氟化钙和氟化锂)添加到电解质中以提高电导率并提高能源效率 .

电解质温度降低

氟化钾用于降低氧化铝电解质的运行温度,这会导致显着的温度下降,从而提高整体工艺效率 .

非均相催化

氟化铝表现出非凡的高路易斯酸性,使其在非均相催化中作为强固体路易斯酸越来越重要 .

储能

作用机制

Target of Action

Aluminum potassium fluoride, also known as potassium aluminium fluoride, is an inorganic compound that is primarily used as a flux in the smelting of secondary aluminium . Its main target is the magnesium content of the melt, which it helps to reduce or remove .

Mode of Action

The compound interacts with its target by acting as a fluxing agent. In the metals industry, it is used as a salt flux to maximize metal recovery in secondary aluminium smelting . It is also present in additives to accelerate dispersion after addition .

Biochemical Pathways

Aluminum potassium fluoride affects the pathways related to the smelting process of secondary aluminium. It plays a role in the reduction or removal of the magnesium content of liquid aluminium alloys . It’s also known to activate G proteins in eukaryotic cells .

Pharmacokinetics

It’s known that the compound is used in numerous applications in industry . It’s also known that fluoride may form stable complexes with aluminum in aqueous solution .

Result of Action

The primary result of aluminum potassium fluoride’s action is the reduction or removal of the magnesium content of the melt during the smelting of secondary aluminium . This leads to the production of fluoride gases, which is a significant environmental issue .

Action Environment

The action of aluminum potassium fluoride is influenced by environmental factors. For instance, the production of fluoride gases is a major environmental issue that arises from using the compound . Calcium hydroxide is widely used to suppress the fluorides produced, but in most cases, it fails to remove it sufficiently . The compound’s action, efficacy, and stability can also be affected by the conditions of the smelting process .

安全和危害

未来方向

属性

IUPAC Name |

aluminum;potassium;tetrafluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.4FH.K/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFYTVYMYJCRET-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

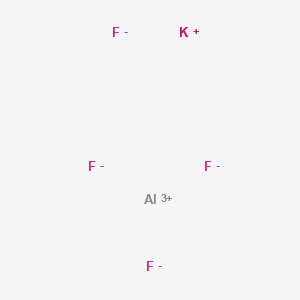

[F-].[F-].[F-].[F-].[Al+3].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KAlF4, AlF4K | |

| Record name | Potassium aluminium fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_aluminium_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.0735 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals | |

| Record name | Aluminum potassium fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

14484-69-6, 60304-36-1 | |

| Record name | Potassium aluminum fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14484-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum potassium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060304361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum potassium fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum potassium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of tripotassium hexafluoroaluminate and potassium tetrafluoroaluminate and 15320-26-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene](/img/structure/B1592075.png)

![N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine](/img/structure/B1592076.png)

![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)